molecular formula C8H9BrN2O B3100065 [(3-Bromophenyl)methyl]urea CAS No. 135996-84-8

[(3-Bromophenyl)methyl]urea

Cat. No.: B3100065
CAS No.: 135996-84-8
M. Wt: 229.07 g/mol
InChI Key: ZQZDWEGVUDTKGG-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)methyl]urea is an organic compound that belongs to the class of N-substituted ureas It features a bromophenyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)methyl]urea typically involves the nucleophilic addition of an amine to an isocyanate. One common method is the reaction of 3-bromobenzylamine with an isocyanate under mild conditions. The reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same nucleophilic addition method. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yields and chemical purity. The reaction conditions are optimized to promote substrate selectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)methyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted phenylmethylureas.

    Oxidation: Products include oxidized derivatives of the bromophenyl group.

    Reduction: Reduced forms of the urea moiety and bromophenyl group.

Scientific Research Applications

[(3-Bromophenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)methyl]urea involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chlorophenyl)methyl]urea
  • [(3-Fluorophenyl)methyl]urea
  • [(3-Iodophenyl)methyl]urea

Uniqueness

[(3-Bromophenyl)methyl]urea is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine result in different reactivity and interaction profiles. This uniqueness makes this compound a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(3-bromophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDWEGVUDTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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